Pha-408

Description

Structure

3D Structure

Properties

IUPAC Name |

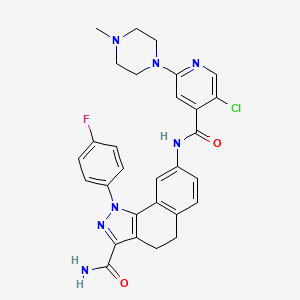

8-[[5-chloro-2-(4-methylpiperazin-1-yl)pyridine-4-carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27ClFN7O2/c1-36-10-12-37(13-11-36)25-15-23(24(30)16-33-25)29(40)34-19-6-2-17-3-9-21-26(28(32)39)35-38(27(21)22(17)14-19)20-7-4-18(31)5-8-20/h2,4-8,14-16H,3,9-13H2,1H3,(H2,32,39)(H,34,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLEZHGHFWIHCGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C(=C2)C(=O)NC3=CC4=C(CCC5=C4N(N=C5C(=O)N)C6=CC=C(C=C6)F)C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27ClFN7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503555-55-3 |

Source

|

| Record name | PHA-408 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503555553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHA-408 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K8XT2KBG3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pha-408: A Mechanistic Deep Dive into a Novel IKKβ Inhibitor for Rheumatoid Arthritis

A Technical Guide for Drug Discovery & Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Rheumatoid Arthritis (RA) is a chronic, systemic autoimmune disease characterized by synovial inflammation and subsequent joint destruction.[1] While the advent of biologic and targeted synthetic disease-modifying antirheumatic drugs (DMARDs) has revolutionized patient outcomes, a significant portion of patients exhibit inadequate responses, highlighting the need for novel therapeutic strategies.[2][3] This guide provides a comprehensive technical overview of Pha-408, a potent and highly selective inhibitor of IκB kinase β (IKKβ), a pivotal kinase in the NF-κB signaling cascade.[4][5] The NF-κB pathway is a critical regulator of inflammatory responses and is strongly implicated in the pathogenesis of RA.[6] We will explore the molecular mechanism of action of this compound, its effects on key cellular players in RA, and provide detailed, field-proven experimental protocols for its characterization and validation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation therapies for rheumatoid arthritis.

Introduction: The Rationale for Targeting IKKβ in Rheumatoid Arthritis

Rheumatoid arthritis is driven by a complex interplay of immune cells, including T cells, B cells, and macrophages, which infiltrate the synovial tissue.[1] This cellular infiltration, coupled with the activation of resident synovial fibroblasts, leads to the production of a plethora of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1][7][6] These cytokines perpetuate a vicious cycle of inflammation, leading to pannus formation, cartilage degradation, and bone erosion.[1]

A convergence point for many of these pro-inflammatory signals is the Nuclear Factor-κB (NF-κB) signaling pathway.[6] The IκB kinase (IKK) complex, composed of catalytic subunits IKKα and IKKβ, and a regulatory subunit NEMO (NF-κB essential modulator), is the central gateway to NF-κB activation. IKKβ, in particular, plays a dominant role in the canonical NF-κB pathway, which is preferentially activated by inflammatory cytokines. Upon activation, IKKβ phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimers (typically p50/p65) to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes.

Given its central role in orchestrating the inflammatory cascade in RA, selective inhibition of IKKβ presents a highly attractive therapeutic strategy. This compound is a novel, ATP-competitive small molecule designed to selectively inhibit IKKβ, thereby offering a targeted approach to quell the inflammatory storm in the rheumatoid joint.[8]

This compound: Molecular Profile and Mechanism of Action

This compound (also known as PHA-767408) is a potent and selective inhibitor of IKKβ with an IC50 value of approximately 0.04 µM.[4][9] Its selectivity for IKKβ over other kinases, including IKKα, is a key attribute, potentially minimizing off-target effects.[4][9] The primary mechanism of action of this compound is the blockade of IKKβ-mediated phosphorylation of IκBα. This prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of NF-κB target genes.

The downstream consequences of IKKβ inhibition by this compound in the context of RA are multifaceted:

-

Suppression of Pro-inflammatory Cytokine Production: By blocking NF-κB activation in immune cells and synovial fibroblasts, this compound effectively reduces the production of key inflammatory mediators like TNF-α, IL-1β, and IL-6.[4]

-

Inhibition of Synovial Fibroblast Activation: Rheumatoid arthritis synovial fibroblasts (RASFs) are key drivers of joint destruction. This compound has been shown to inhibit the IL-1β-induced production of prostaglandin E2 (PGE2) in synovial fibroblasts isolated from RA patients, demonstrating its direct impact on these pathogenic cells.[4][9]

-

Reduction of Joint Inflammation and Destruction: In preclinical models of arthritis, this compound has demonstrated the ability to reduce joint swelling and bone destruction.[4][9]

The following diagram illustrates the central role of IKKβ in the NF-κB signaling pathway and the inhibitory action of this compound.

Caption: this compound inhibits the IKKβ subunit of the IKK complex.

Experimental Validation of this compound's Mechanism of Action

A rigorous and multi-faceted approach is essential to validate the mechanism of action of this compound. This section outlines key in vitro and in vivo experimental protocols.

In Vitro Characterization

Objective: To determine the selectivity of this compound against a broad panel of kinases, confirming its specificity for IKKβ.

Methodology:

-

Assay Platform: Utilize a well-established kinase assay platform (e.g., radiometric, fluorescence-based, or mass spectrometry-based).

-

Kinase Panel: Screen this compound against a comprehensive panel of kinases, including IKKα, IKKβ, and other kinases from different families to assess off-target activity.

-

IC50 Determination: Perform dose-response curves for each kinase to determine the half-maximal inhibitory concentration (IC50).

-

Data Analysis: Calculate selectivity ratios by comparing the IC50 for IKKβ to the IC50 values for other kinases.

| Kinase | This compound IC50 (µM) | Selectivity vs. IKKβ |

| IKKβ | 0.04 | - |

| IKKα | >10 | >250-fold |

| Pim-1 | 0.6 | 15-fold |

| Pim-2 | 1.2 | 30-fold |

| Tie2 | 5.8 | 145-fold |

| TrkA | 28.4 | 710-fold |

Note: Data presented is representative and based on publicly available information.[4][9]

Objective: To confirm the inhibitory effect of this compound on NF-κB signaling and downstream inflammatory responses in primary cells from RA patients.

A. Inhibition of IκBα Phosphorylation in RASFs

Methodology:

-

Cell Culture: Isolate and culture synovial fibroblasts from synovial tissue obtained from RA patients.

-

Treatment: Pre-treat RASFs with a dose range of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with a pro-inflammatory cytokine, such as IL-1β (10 ng/mL), for 15-30 minutes.

-

Analysis: Lyse the cells and analyze the levels of phosphorylated IκBα (p-IκBα) and total IκBα by Western blot.

B. Cytokine Production in Peripheral Blood Mononuclear Cells (PBMCs)

Methodology:

-

Cell Isolation: Isolate PBMCs from the whole blood of RA patients using density gradient centrifugation.

-

Treatment and Stimulation: Pre-treat PBMCs with this compound followed by stimulation with a potent inflammatory stimulus like lipopolysaccharide (LPS).

-

Analysis: Measure the levels of secreted TNF-α and IL-6 in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

Caption: Workflow for in vitro characterization of this compound.

In Vivo Efficacy in Animal Models of Arthritis

Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of rheumatoid arthritis.

Model: Collagen-Induced Arthritis (CIA) in rats or mice is a widely used and well-characterized model that shares many pathological features with human RA.[10][11][12]

Methodology:

-

Induction of Arthritis: Immunize animals with type II collagen emulsified in Freund's complete adjuvant. A booster immunization is typically given 21 days later.

-

Treatment: Once clinical signs of arthritis appear, randomize animals into vehicle control and this compound treatment groups. Administer this compound orally at various doses daily.

-

Clinical Assessment: Monitor disease progression by scoring paw swelling (arthritic index) and measuring body weight regularly.

-

Histopathological Analysis: At the end of the study, collect joints for histological analysis to assess inflammation, pannus formation, and bone erosion.

-

Biomarker Analysis: Measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.

| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |

| Mean Arthritic Score (Day 28) | 10.5 ± 1.2 | 5.2 ± 0.8 | 2.1 ± 0.5** |

| Hind Paw Swelling (mm, Day 28) | 2.8 ± 0.3 | 1.5 ± 0.2 | 0.8 ± 0.1 |

| Histological Score (Inflammation) | 3.5 ± 0.4 | 1.8 ± 0.3* | 0.9 ± 0.2 |

| Serum TNF-α (pg/mL) | 150 ± 25 | 75 ± 15* | 40 ± 10** |

*p < 0.05, *p < 0.01 vs. Vehicle Control. Data is hypothetical but representative of expected outcomes.

Clinical Development and Future Perspectives

The preclinical data for this compound strongly support its potential as a novel therapeutic agent for rheumatoid arthritis. The selective inhibition of IKKβ offers a targeted approach to disrupting the core inflammatory machinery of the disease.

Considerations for Clinical Translation:

-

Pharmacokinetics and Pharmacodynamics (PK/PD): Establishing a clear relationship between drug exposure and target engagement (i.e., inhibition of NF-κB signaling in patients) will be crucial.

-

Patient Selection: Biomarkers related to NF-κB pathway activation could potentially be used to identify patients most likely to respond to this compound.

-

Combination Therapies: The efficacy of this compound in combination with other DMARDs, such as methotrexate, should be explored.

Conclusion

This compound represents a promising, mechanistically distinct therapeutic candidate for the treatment of rheumatoid arthritis. Its high selectivity for IKKβ, a key node in the inflammatory signaling network, provides a strong rationale for its development. The comprehensive preclinical characterization outlined in this guide provides a robust framework for validating its mechanism of action and advancing it towards clinical investigation. The continued exploration of novel, targeted therapies like this compound is essential to address the unmet medical needs of patients with rheumatoid arthritis.

References

-

Mbalaviele, G., Sommers, C.D., Bonar, S.L., et al. A novel, highly selective, tight binding IκB kinase-2 (IKK-2) inhibitor: A tool to correlate IKK-2 activity to the fate and functions of the components of the nuclear factor-κB pathway in arthritis-relevant cells and animal models. J. Pharmacol. Exp. Ther. 329(1), 14-25 (2009). [Link]

-

Rajendrasozhan, S., Hwang, J.-W., Yao, H., et al. Anti-inflammatory effect of a selective IκB kinase-beta inhibitor in rat lung in response to LPS and cigarette smoke. Pulm. Pharmacol. Ther. 23(3), 172-181 (2010). [Link]

-

Burke, J. R. (2014). IKK/NF-κB pathway. The Journal of Rheumatology, 41(1), 3-7. [Link]

-

Firestein, G. S. (2003). Evolving concepts of rheumatoid arthritis. Nature, 423(6937), 356-361. [Link]

-

McInnes, I. B., & Schett, G. (2011). The pathogenesis of rheumatoid arthritis. New England Journal of Medicine, 365(23), 2205-2219. [Link]

-

Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis. Nature protocols, 2(5), 1269-1275. [Link]

-

Smolen, J. S., Aletaha, D., & McInnes, I. B. (2016). Rheumatoid arthritis. The Lancet, 388(10055), 2023-2038. [Link]

Sources

- 1. Overview of mechanisms and novel therapies on rheumatoid arthritis from a cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. State of the Art in Novel Treatment Strategies in Rheumatoid Arthritis: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tga.gov.au [tga.gov.au]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Rheumatoid Arthritis Pathogenesis Signaling Pathway | Cell Signaling Technology [cellsignal.com]

- 7. Overview of mechanisms and novel therapies on rheumatoid arthritis from a cellular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound = 98 HPLC 503555-55-3 [sigmaaldrich.com]

- 9. This compound | CAS 503555-55-3 | Cayman Chemical | Biomol.com [biomol.com]

- 10. Frontiers | How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates [frontiersin.org]

- 11. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Target of Pha-408: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pha-408 is a potent and selective small molecule inhibitor that has garnered significant interest within the drug discovery community. This technical guide provides a comprehensive overview of the molecular target of this compound, IκB kinase β (IKKβ), and the scientific rationale and experimental methodologies used to validate this interaction. We will delve into the biochemical and cellular assays that confirm this compound as a direct, ATP-competitive inhibitor of IKKβ and explore its impact on the downstream Nuclear Factor-κB (NF-κB) signaling pathway. This guide is intended to serve as a detailed resource for researchers and drug development professionals, offering not only a summary of the existing data but also a practical framework for the experimental validation of similar kinase inhibitors.

Introduction: The Significance of IKKβ Inhibition

The Nuclear Factor-κB (NF-κB) signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in immunity, cell proliferation, and survival. Dysregulation of this pathway is implicated in a multitude of diseases, including chronic inflammatory conditions such as rheumatoid arthritis and asthma, as well as various cancers.[1][2] At the heart of the canonical NF-κB pathway lies the IκB kinase (IKK) complex, a critical regulator composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). Of the catalytic subunits, IKKβ is the principal driver of NF-κB activation in response to pro-inflammatory stimuli.[2]

IKKβ-mediated phosphorylation of the inhibitory protein IκBα marks it for ubiquitination and subsequent proteasomal degradation. This event liberates the NF-κB dimer (typically p50/p65), allowing its translocation to the nucleus, where it initiates the transcription of a wide array of pro-inflammatory and pro-survival genes.[1][2] Given its central role in this cascade, IKKβ has emerged as a high-priority therapeutic target for the development of novel anti-inflammatory and anti-cancer agents. This compound was developed as a selective inhibitor to target this critical signaling node.

Identification and Validation of IKKβ as the Molecular Target of this compound

The identification of a drug's molecular target is a foundational step in its development, providing a mechanistic understanding of its pharmacological effects. For this compound, a multi-faceted approach employing biochemical, biophysical, and cell-based assays has been instrumental in unequivocally identifying and validating IKKβ as its primary molecular target.

Biochemical Validation: Direct Enzyme Inhibition

The most direct method to identify a kinase inhibitor's target is to assess its ability to inhibit the enzymatic activity of the purified kinase.

Rationale: This assay directly measures the catalytic activity of recombinant IKKβ and the ability of this compound to inhibit it. The principle lies in quantifying the phosphorylation of a specific IKKβ substrate in the presence of varying concentrations of the inhibitor. A dose-dependent decrease in substrate phosphorylation provides strong evidence of direct enzyme inhibition.

Experimental Protocol: TR-FRET IKKβ Kinase Assay [3]

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20) to the desired final concentrations.

-

Dilute recombinant human IKKβ and a biotinylated IκBα peptide substrate to their optimal concentrations in the assay buffer.

-

Prepare a detection mix containing a Europium-labeled anti-phospho-IκBα antibody and Streptavidin-Allophycocyanin (SA-APC) in a detection buffer.

-

-

Assay Procedure:

-

Add 2 µL of diluted this compound or vehicle (DMSO in assay buffer) to the wells of a 384-well low-volume assay plate.

-

Add 4 µL of the IKKβ enzyme solution to each well and incubate for 15 minutes at room temperature to allow for pre-incubation of the inhibitor with the enzyme.

-

Initiate the kinase reaction by adding 4 µL of a mixture of the biotinylated IκBα substrate and ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and detect phosphorylation by adding 5 µL of the detection mix to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and determine the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Results: Such assays have demonstrated that this compound potently inhibits IKKβ with an IC₅₀ value in the low nanomolar range.[4][5]

Mechanism of Action: ATP Competition

Understanding how an inhibitor interacts with its target kinase is crucial for lead optimization. For ATP-competitive inhibitors, their efficacy is dependent on the concentration of ATP in the assay.

Rationale: This assay is designed to determine if an inhibitor binds to the ATP-binding pocket of the kinase. If the inhibitor is ATP-competitive, its apparent IC₅₀ value will increase as the concentration of ATP in the assay increases.[6][7]

Experimental Protocol: Radiometric Kinase Assay [6]

-

Assay Setup: Perform the in vitro IKKβ kinase assay as described above, but with a key modification: set up parallel reactions with varying concentrations of ATP (e.g., concentrations below, at, and above the Kₘ for ATP). A radioactive filter binding assay using ³³P ATP is a sensitive method for this purpose.[6]

-

Procedure:

-

For each ATP concentration, perform a dose-response curve for this compound.

-

The reaction involves incubating IKKβ, the peptide substrate, and varying concentrations of this compound with the different concentrations of [γ-³³P]ATP.

-

The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

-

Data Analysis:

-

Determine the IC₅₀ value for this compound at each ATP concentration.

-

A rightward shift in the IC₅₀ curve with increasing ATP concentrations is indicative of ATP-competitive inhibition.

-

Results: Studies have shown that this compound is an ATP-competitive inhibitor of IKKβ.[4]

Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)

Rationale: While biochemical assays are essential, it is crucial to confirm that the inhibitor can bind to its target within the complex environment of a living cell. CETSA is a powerful technique for verifying target engagement in a physiological setting.[8][9][10] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[8][9]

Experimental Protocol: Western Blot-based CETSA

-

Cell Treatment:

-

Culture cells (e.g., a human monocytic cell line like THP-1) to a suitable confluency.

-

Treat the cells with this compound or vehicle (DMSO) at the desired concentration and incubate for a specific period to allow for cell penetration and target binding.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

-

-

Detection:

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for IKKβ.

-

Quantify the band intensities to determine the amount of soluble IKKβ at each temperature.

-

-

Data Analysis:

-

Plot the percentage of soluble IKKβ against the temperature for both vehicle- and this compound-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and confirms target engagement.

-

Expected Outcome: this compound treatment is expected to increase the thermal stability of IKKβ in cells, demonstrating that it binds to its target in a cellular environment.

Biophysical Characterization of the this compound-IKKβ Interaction

To gain a deeper, quantitative understanding of the binding event, biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are employed.

Isothermal Titration Calorimetry (ITC)

Rationale: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ or K₋₁), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[11][12] This label-free, in-solution technique is considered the gold standard for characterizing binding interactions.[11]

Experimental Protocol:

-

Sample Preparation:

-

Dialyze purified recombinant IKKβ and this compound into the same buffer to minimize buffer mismatch effects.

-

Degas the solutions to prevent air bubbles in the calorimeter.

-

-

ITC Experiment:

-

Load the IKKβ solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Perform a series of injections of this compound into the IKKβ solution while monitoring the heat changes.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of this compound to IKKβ.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH).

-

Interpreting the Data: The data from this experiment will provide precise quantitative values for the strength of the this compound-IKKβ interaction and insights into the driving forces of binding (enthalpic or entropic).[13]

Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It provides valuable kinetic information, including the association rate constant (kₐ) and the dissociation rate constant (k₋₁), from which the equilibrium dissociation constant (K₋₁) can be calculated.[14][15]

Experimental Protocol:

-

Immobilization:

-

Immobilize purified recombinant IKKβ onto the surface of a sensor chip.

-

-

Binding Analysis:

-

Flow a series of concentrations of this compound over the sensor surface.

-

Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, in real-time.

-

After the association phase, flow buffer over the surface to monitor the dissociation of the complex.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable kinetic model to determine the kₐ and k₋₁ values.

-

Calculate the K₋₁ (K₋₁ = k₋₁/kₐ).

-

Interpreting the Data: SPR provides a detailed kinetic profile of the this compound-IKKβ interaction, revealing how quickly the complex forms and how long it remains stable.

Downstream Signaling Pathway Analysis: Inhibition of NF-κB Activation

Validating that a compound inhibits its direct target is essential, but it is equally important to demonstrate that this inhibition translates into a functional effect on the downstream signaling pathway.

NF-κB Reporter Gene Assay

Rationale: This cell-based assay measures the transcriptional activity of NF-κB. Cells are engineered to express a reporter gene (e.g., luciferase) under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified. Inhibition of IKKβ by this compound should prevent NF-κB activation and thus reduce reporter gene expression.[16][17][18]

Experimental Protocol: [16][17][18][19][20]

-

Cell Culture and Transfection:

-

Use a cell line stably expressing an NF-κB-luciferase reporter construct (e.g., HEK293 or THP-1 cells).

-

Seed the cells in a 96-well plate.

-

-

Inhibitor Treatment and Stimulation:

-

Pre-treat the cells with a serial dilution of this compound for a specified time.

-

Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), to induce the pathway.

-

-

Luciferase Assay:

-

After the stimulation period, lyse the cells.

-

Add a luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control (e.g., unstimulated cells or cells treated with vehicle).

-

Plot the normalized luciferase activity against the concentration of this compound to determine the IC₅₀ for the inhibition of NF-κB signaling.

-

Expected Outcome: this compound should inhibit TNF-α or LPS-induced NF-κB reporter activity in a dose-dependent manner, confirming its functional effect on the downstream signaling pathway.

Quantitative Data Summary

| Parameter | Method | Target | Value | Reference |

| IC₅₀ | In Vitro Kinase Assay | IKKβ | 40 nM | [4] |

| IC₅₀ | In Vitro Kinase Assay | IKKα | 14 µM | [21] |

| IC₅₀ | Cell-based Assay (LPS-stimulated TNF-α release in PBMCs) | IKKβ | 39 nM | [5] |

| Selectivity | Kinase Panel Screen | IKKβ vs. IKKα | 350-fold | [21] |

| Selectivity | Kinase Panel Screen | IKKβ vs. PIM1 | 15-fold | [21] |

Signaling Pathway and Experimental Workflow Diagrams

Canonical NF-κB Signaling Pathway and Point of Inhibition by this compound

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Target Validation

Caption: Experimental workflow for the validation of this compound's molecular target.

Conclusion

The comprehensive body of evidence from biochemical, biophysical, and cell-based assays unequivocally establishes IκB kinase β (IKKβ) as the primary molecular target of this compound. The compound acts as a potent, ATP-competitive inhibitor of IKKβ, leading to the effective suppression of the downstream NF-κB signaling pathway. This in-depth understanding of this compound's mechanism of action, supported by robust experimental validation, provides a solid foundation for its further development as a therapeutic agent for inflammatory diseases and cancer. The methodologies outlined in this guide serve as a valuable resource for the broader scientific community engaged in the discovery and validation of novel kinase inhibitors.

References

-

Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

-

Zhang, H., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PMC - NIH. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. Retrieved from [Link]

-

CETSA. (n.d.). CETSA. Retrieved from [Link]

-

Li, L., et al. (2024). The Discovery of a Novel IκB Kinase β Inhibitor Based on Pharmacophore Modeling, Virtual Screening and Biological Evaluation. Future Medicinal Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

-

ResearchGate. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]

-

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

-

CureFFI.org. (2016). Isothermal titration calorimetry. Retrieved from [Link]

-

PubMed. (n.d.). Isothermal titration calorimetry in drug discovery. Retrieved from [Link]

-

PubMed. (2024). The discovery of a novel IκB kinase β inhibitor based on pharmacophore modeling, virtual screening and biological evaluation. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Chemi-Verse™ IKKβ Kinase Assay Kit. Retrieved from [Link]

-

ResearchGate. (2022). How will I analyze and interpret ITC data?. Retrieved from [Link]

-

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

-

PubMed. (n.d.). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Retrieved from [Link]

-

BPS Bioscience. (n.d.). THP-1 Cell Line - NF- κB Reporter (Luc). Retrieved from [Link]

-

NIH. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]

-

AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. Retrieved from [Link]

-

NIH. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

-

Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Retrieved from [Link]

-

BellBrook Labs. (n.d.). A Validated IKK beta Inhibitor Screening Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). This compound is ATP competitive and a tight binding inhibitor of IKK-2. A,.... Retrieved from [Link]

-

Nicoya. (n.d.). Top 10 tips for high quality SPR data | SPR Guide. Retrieved from [Link]

-

Frontiers. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Retrieved from [Link]

-

ResearchGate. (n.d.). This compound and PF-184 are potent tight-binding inhibitors of IKK-2 with.... Retrieved from [Link]

-

PMC. (2010). IKKβ inhibitor identification: a multi-filter driven novel scaffold. Retrieved from [Link]

-

ResearchGate. (n.d.). This compound is a selective inhibitor of IKK-2. A, chemical structure of.... Retrieved from [Link]

-

PMC. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

-

International Centre for Kinase Profiling. (n.d.). Services | ATP Competition Assay. Retrieved from [Link]

-

SpringerLink. (2023). IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. Retrieved from [Link]

-

Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Retrieved from [Link]

-

OUCI. (n.d.). Hit identification of IKKβ natural product inhibitor. Retrieved from [Link]

-

PubMed Central. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

-

Reaction Biology. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Retrieved from [Link]

-

PMC. (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data. Retrieved from [Link]

Sources

- 1. IKKβ inhibitor identification: a multi-filter driven novel scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors [ijbs.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. pelagobio.com [pelagobio.com]

- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CETSA [cetsa.org]

- 11. Isothermal titration calorimetry [cureffi.org]

- 12. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bioradiations.com [bioradiations.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. resources.amsbio.com [resources.amsbio.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pha-408: A Selective IKKβ Inhibitor for Research and Drug Development

This guide provides a comprehensive technical overview of Pha-408, a potent and selective small-molecule inhibitor of IκB kinase β (IKKβ). It is intended for researchers, scientists, and drug development professionals who are investigating the NF-κB signaling pathway and its role in inflammatory diseases and oncology. This document delves into the mechanism of action of this compound and provides detailed, field-proven protocols for its characterization and application in preclinical research.

Part 1: The Central Role of IKKβ in NF-κB Signaling

The Nuclear Factor kappa-light-chain-enhancer of activated B-cells (NF-κB) is a family of transcription factors that serves as a master regulator of inflammation, immunity, cell proliferation, and survival.[1][2] Its dysregulation is a hallmark of numerous pathologies, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.[1][3][4]

The canonical NF-κB pathway is held in a latent state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), the IκB Kinase (IKK) complex is activated.[2][4] This complex is the critical convergence point for NF-κB activation.[1][4] The catalytic core of this complex consists of IKKα and IKKβ, with IKKβ being the predominant kinase responsible for phosphorylating IκBα at serines 32 and 36.[1][2] This phosphorylation event tags IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes.[1][4]

Given its pivotal role, IKKβ has become a major therapeutic target for diseases driven by chronic inflammation and aberrant NF-κB activity.[1][5] A selective inhibitor allows for precise interrogation of this pathway and presents a promising strategy for therapeutic intervention.

Part 2: this compound - A Profile of a Selective IKKβ Inhibitor

This compound, also known as PHA-767408, is a novel, potent, and highly selective IKKβ inhibitor.[5] Its unique properties make it an invaluable tool for both basic research and early-stage drug discovery programs.

Chemical and Physical Properties

This compound is a complex small molecule with the following key characteristics.

| Property | Value | Reference(s) |

| IUPAC Name | 8-[[5-chloro-2-(4-methylpiperazin-1-yl)pyridine-4-carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole-3-carboxamide | [][7] |

| Molecular Formula | C₂₉H₂₇ClFN₇O₂ | [][7] |

| Molecular Weight | 560.02 g/mol | [][7] |

| CAS Number | 503555-55-3 | [][7] |

Mechanism of Action and Selectivity

This compound functions as an ATP-competitive inhibitor of IKK-2.[5][] This means it binds to the ATP-binding pocket of the enzyme, preventing the phosphorylation of its substrates, most notably IκBα. A distinguishing feature of this compound is its tight binding affinity and relatively slow off-rate from the IKK-2 enzyme, which contributes to its durable inhibitory action in cellular and in vivo systems.[][8]

The utility of a kinase inhibitor is defined by its selectivity. This compound demonstrates exceptional selectivity for IKKβ over other kinases, minimizing off-target effects that could confound experimental results.

| Kinase Target | IC₅₀ (nM) | Selectivity vs. IKKβ | Reference(s) |

| IKKβ (IKK-2) | 40 | - | [][9] |

| IKKα (IKK-1) | >14,000 | >350-fold | [1] |

| Pim-1 | 600 | 15-fold | [1][9] |

| Other Kinases (Panel of >26) | >30,000 | >750-fold | [9] |

Part 3: Core Experimental Protocols for Characterization

The following protocols provide a robust framework for validating the activity of this compound, from direct enzyme inhibition to cellular and in vivo efficacy.

In Vitro IKKβ Kinase Assay

Objective: To quantify the direct inhibitory effect of this compound on the enzymatic activity of recombinant human IKKβ (rhIKK-2) and determine its half-maximal inhibitory concentration (IC₅₀).

Principle: This assay measures the transfer of a phosphate group from ATP to a specific substrate peptide by IKKβ. The amount of phosphorylated substrate is quantified, typically using a radiometric (³²P or ³³P-ATP) or fluorescence-based method. The signal is inversely proportional to the inhibitory activity of the compound.[10]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM stock. A common concentration range for the final assay would be 1 nM to 30 µM.

-

Reaction Mixture: In a 96-well plate, add kinase buffer, the IκBα-derived peptide substrate, and the desired concentration of this compound or DMSO vehicle control.

-

Enzyme Addition: Add purified rhIKK-2 to each well to initiate a pre-incubation period (e.g., 15 minutes at room temperature). This allows the inhibitor to bind to the enzyme before the reaction starts.

-

Initiate Kinase Reaction: Add ATP (spiked with [γ-³³P]ATP) to each well to start the phosphorylation reaction. Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

-

Scientist's Note: The concentration of ATP should be at or near its Michaelis constant (Km) for IKKβ. This ensures that an ATP-competitive inhibitor like this compound can effectively compete for the binding site.

-

-

Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.

-

Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated peptide substrate will bind to the membrane, while unincorporated ATP will not.

-

Washing: Wash the membranes multiple times with phosphoric acid to remove all unbound [γ-³³P]ATP.

-

Detection: Measure the radioactivity retained on each filter spot using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based NF-κB Reporter Assay

Objective: To confirm that this compound can cross the cell membrane and inhibit the NF-κB signaling pathway in a live-cell context.

Principle: This assay utilizes a cell line (e.g., HEK293, U251) that has been stably transfected with a reporter construct.[11][12] The construct contains a reporter gene (e.g., Firefly Luciferase or Green Fluorescent Protein) under the transcriptional control of multiple NF-κB response elements.[11][13] When NF-κB is activated by a stimulus (e.g., TNF-α), it binds to these elements and drives reporter gene expression, producing a quantifiable signal. An effective inhibitor will reduce this signal.[14][15]

Step-by-Step Methodology:

-

Animal Acclimation: Acclimate animals (e.g., male Lewis rats) to the facility for at least one week. [16][17]2. Compound Administration: Dose animals orally by gavage with this compound (e.g., 10-50 mg/kg) formulated in a suitable vehicle (e.g., 0.5% methylcellulose). The control group receives the vehicle only.

-

Inflammatory Challenge: At a specified time post-dosing (e.g., 1 or 4 hours), administer an intraperitoneal (i.p.) injection of LPS (e.g., 0.1-1 mg/kg) to induce inflammation. [18]4. Sample Collection: At the peak of the TNF-α response (typically 90 minutes post-LPS challenge), collect blood samples via cardiac puncture under terminal anesthesia.

-

Cytokine Analysis: Process the blood to obtain serum. Quantify the concentration of TNF-α in the serum using a validated enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Compare the mean serum TNF-α levels between the vehicle-treated group and the this compound-treated groups. Calculate the percent inhibition of TNF-α production. This pharmacodynamic readout can be correlated with plasma concentrations of this compound (pharmacokinetics) to establish a dose-response relationship. [5]

Part 4: Conclusion

This compound is a well-characterized, potent, and highly selective ATP-competitive inhibitor of IKKβ. [5][]Its tight binding kinetics and excellent selectivity profile make it a superior research tool for dissecting the complexities of the NF-κB signaling pathway. [5][8]The experimental protocols detailed in this guide provide a validated, step-wise approach to confirm its mechanism of action and evaluate its therapeutic potential. By employing these self-validating in vitro, cellular, and in vivo assays, researchers can confidently generate robust and reproducible data, advancing our understanding of inflammation and oncology and accelerating the development of next-generation therapeutics targeting the IKKβ/NF-κB axis.

References

-

PubChem. This compound | C29H27ClFN7O2 | CID 22291652. National Institutes of Health. [Link]

-

Greten, F. R., Eckmann, L., Greten, T. F., Park, J. M., Li, Z. W., Egan, L. J., Kagnoff, M. F., & Karin, M. (2004). IKKβ links inflammation and tumorigenesis in a mouse model of colitis-associated cancer. Cell. [Link]

-

Lochhead, P. A., & Cook, S. J. (2021). Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors. Cancers. [Link]

-

ResearchGate. This compound is a selective inhibitor of IKK-2. A, chemical structure of.... [Link]

-

Cid-Díaz, T., & Perona, R. (2020). Context-Dependent Role of IKKβ in Cancer. Cancers. [Link]

-

ResearchGate. This compound inhibits IL-1 and LPS-induced expression of various.... [Link]

-

Sakamoto, K. (2008). Inflammation and cancer: Role of nuclear factor-kappaB activation. Cancer Science. [Link]

-

Zhang, T., Zhang, Y., & Li, Z. (2022). IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. Biomedicine & Pharmacotherapy. [Link]

-

Mbalaviele, G., Sommers, C. D., Bonar, S. L., et al. (2009). A novel, highly selective, tight binding IkappaB kinase-2 (IKK-2) inhibitor: a tool to correlate IKK-2 activity to the fate and functions of the components of the nuclear factor-kappaB pathway in arthritis-relevant cells and animal models. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

ResearchGate. This compound is ATP competitive and a tight binding inhibitor of IKK-2. A,.... [Link]

-

Helms, C., & Widera, D. (2016). Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. International Journal of Molecular Sciences. [Link]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2007). Current in vitro kinase assay technologies: the quest for a universal format. Journal of Biomolecular Screening. [Link]

-

BPS Bioscience. NF-κB Reporter Cellular Assay Pack (CHOK1) (Discontinued). [Link]

-

K. A. R. (2015). Animal models to study acute and chronic intestinal inflammation in mammals. Gut Pathogens. [Link]

-

Abeomics. NF-kB Reporter Assay|Compound Screening Services. [Link]

-

MDPI. Animal Models of Acute Inflammation. Encyclopedia. [Link]

-

Cho, I. J., Kim, K. C., Kim, J. Y., et al. (2010). A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits”. Molecules and Cells. [Link]

Sources

- 1. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.universityofgalway.ie [research.universityofgalway.ie]

- 4. Inflammation and cancer: Role of nuclear factor‐kappaB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel, highly selective, tight binding IkappaB kinase-2 (IKK-2) inhibitor: a tool to correlate IKK-2 activity to the fate and functions of the components of the nuclear factor-kappaB pathway in arthritis-relevant cells and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C29H27ClFN7O2 | CID 22291652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. Current in vitro kinase assay technologies: the quest for a universal format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. abeomics.com [abeomics.com]

- 15. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Animal models to study acute and chronic intestinal inflammation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. researchgate.net [researchgate.net]

The Discovery and Synthesis of PHA-767408: A Technical Guide for Drug Development Professionals

Introduction: Targeting Inflammation at its Core with PHA-767408

In the landscape of inflammatory disease research, the transcription factor Nuclear Factor-kappa B (NF-κB) has long been a focal point due to its central role in orchestrating the expression of a vast array of pro-inflammatory genes. The activation of the canonical NF-κB pathway is tightly regulated by the IκB kinase (IKK) complex, with the IKKβ (also known as IKK-2) subunit playing a critical role. The targeted inhibition of IKK-2 has thus emerged as a promising therapeutic strategy for a multitude of inflammatory conditions. This technical guide provides an in-depth exploration of PHA-767408, a potent and selective inhibitor of IKK-2, from its discovery and molecular interactions to its synthesis and preclinical evaluation.

PHA-767408, also known as PHA-408, is a small molecule inhibitor that has demonstrated significant anti-inflammatory properties in both cellular and animal models.[1] Its development represents a key advancement in the quest for selective IKK-2 inhibitors that can effectively modulate the inflammatory response while minimizing off-target effects. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the scientific underpinnings and practical methodologies associated with this important research compound.

The Scientific Rationale: Why Inhibit IKK-2?

The IKK complex, composed of the catalytic subunits IKKα and IKKβ, alongside the regulatory subunit NEMO (NF-κB essential modulator), is the gatekeeper of the canonical NF-κB signaling pathway. In response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1β (IL-1β), the IKK complex becomes activated and phosphorylates the inhibitory IκBα protein. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB dimer (typically p50/p65) to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide range of inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

Given its pivotal role in this cascade, IKK-2 represents an ideal therapeutic target. Selective inhibition of IKK-2 is anticipated to block the activation of NF-κB and, consequently, suppress the downstream inflammatory response. The therapeutic potential of this approach extends to a wide array of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.

Mechanism of Action: How PHA-767408 Intercepts the Inflammatory Cascade

PHA-767408 functions as a potent, ATP-competitive inhibitor of IKK-2. This means it binds to the ATP-binding pocket of the IKK-2 enzyme, preventing the binding of ATP and subsequent phosphorylation of its substrate, IκBα. By blocking this crucial step, PHA-767408 effectively halts the entire downstream signaling cascade, leading to the stabilization of the IκBα-NF-κB complex in the cytoplasm and preventing the nuclear translocation and pro-inflammatory gene expression mediated by NF-κB.

The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention by PHA-767408.

Caption: Canonical NF-κB signaling pathway and the inhibitory action of PHA-767408.

Synthesis of PHA-767408: A Proposed Retrosynthetic Approach

The key disconnections in a retrosynthetic analysis would likely involve the formation of the two amide bonds. The final molecule could be assembled from three main fragments:

-

A protected 8-amino-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid.

-

5-Chloro-2-(4-methylpiperazin-1-yl)isonicotinic acid.

-

Ammonia or an ammonia equivalent for the final carboxamide formation.

The synthesis of the indazole core is a critical part of the process. The following diagram outlines a potential high-level workflow for the synthesis of PHA-767408.

Caption: Proposed high-level synthetic workflow for PHA-767408.

Detailed (Proposed) Experimental Protocol for a Key Coupling Step

The following is a generalized, proposed protocol for the amide coupling of the indazole and isonicotinic acid fragments, based on standard peptide coupling methodologies. This should be considered illustrative and would require optimization.

-

Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 8-amino-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid derivative (1.0 equivalent) and 5-chloro-2-(4-methylpiperazin-1-yl)isonicotinic acid (1.1 equivalents) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

-

Coupling Agent Addition: To the stirred solution, add a peptide coupling agent such as HATU (1.2 equivalents) or HBTU/HOBt (1.2 equivalents each).

-

Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired coupled product.

Biological Activity and Selectivity Profile

The efficacy of a targeted inhibitor is defined not only by its potency against the intended target but also by its selectivity against other related and unrelated kinases. PHA-767408 has demonstrated a highly favorable profile in this regard.

| Kinase Target | IC50 (µM) | Fold Selectivity vs. IKK-2 |

| IKK-2 (IKKβ) | 0.04 [1][2] | - |

| IKK-1 (IKKα) | >14 | >350 |

| Pim-1 | 0.6 - 28.4[1][2] | 15 - 710 |

| Pim-2 | 0.6 - 28.4[1][2] | 15 - 710 |

| Tie2 | 0.6 - 28.4[1][2] | 15 - 710 |

| TrkA | 0.6 - 28.4[1][2] | 15 - 710 |

| p70S6K | 0.6 - 28.4[1][2] | 15 - 710 |

| Panel of 26 other kinases | >30[1][2] | >750 |

Table 1: Kinase Inhibitory Profile of PHA-767408.

The data clearly indicates that PHA-767408 is a highly selective inhibitor of IKK-2, with significantly lower potency against the closely related IKK-1 and a panel of other kinases. This high degree of selectivity is crucial for minimizing off-target effects and associated toxicities in a therapeutic setting.

In cellular assays, PHA-767408 effectively inhibits the production of pro-inflammatory mediators. For instance, it inhibits lipopolysaccharide (LPS)-induced TNF-α production in peripheral blood mononuclear cells (PBMCs) and human whole blood (HWB) with IC50 values in the range of 20-30 nM. Furthermore, it prevents IL-1β-induced IκBα phosphorylation in rheumatoid arthritis synovial fibroblasts (RASFs) while not affecting the JNK and p38 MAPK pathways, further highlighting its target specificity within the cellular environment.

In Vitro and In Vivo Evaluation: Methodologies

The characterization of PHA-767408 has been supported by a range of robust in vitro and in vivo experimental models.

In Vitro IKK-2 Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of PHA-767408 against recombinant IKK-2.

-

Reaction Setup: In a 96-well plate, combine recombinant human IKK-2 enzyme, a suitable substrate (e.g., a biotinylated IκBα peptide), and varying concentrations of PHA-767408 in a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT). Include appropriate controls (vehicle control without inhibitor and a no-enzyme control).

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes to allow for inhibitor binding to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP (at a concentration close to its Km for IKK-2) to each well.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as a radiometric assay with [γ-³²P]ATP followed by scintillation counting, or a non-radioactive method like an ADP-Glo™ kinase assay that measures ADP production as an indicator of kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of PHA-767408 and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Model of Inflammation: LPS-Induced Cytokine Production in Rats

This protocol describes a common in vivo model to assess the anti-inflammatory efficacy of PHA-767408.

-

Animal Acclimatization: Acclimate male Lewis rats for at least one week under standard laboratory conditions.

-

Compound Administration: Administer PHA-767408 orally at various doses (e.g., 10, 30, 50 mg/kg) or the vehicle control.

-

Inflammatory Challenge: After a set period (e.g., 1 hour) post-compound administration, inject the rats with lipopolysaccharide (LPS) from E. coli intraperitoneally to induce a systemic inflammatory response.

-

Sample Collection: At a peak time for cytokine production (e.g., 90 minutes post-LPS challenge), collect blood samples via cardiac puncture.

-

Cytokine Analysis: Process the blood to obtain serum and measure the levels of pro-inflammatory cytokines, such as TNF-α, using a validated method like an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Compare the cytokine levels in the PHA-767408-treated groups to the vehicle-treated group to determine the dose-dependent inhibitory effect of the compound.

Conclusion and Future Directions

PHA-767408 stands out as a valuable research tool and a promising lead compound in the development of anti-inflammatory therapeutics. Its high potency and selectivity for IKK-2 provide a solid foundation for dissecting the intricate roles of the NF-κB pathway in various disease states. The data gathered from in vitro and in vivo studies underscore its potential to effectively suppress inflammatory responses.

Future research efforts could focus on several key areas. A comprehensive evaluation of its pharmacokinetic and pharmacodynamic properties in different species would be essential for its progression towards clinical development. Further optimization of the scaffold could lead to compounds with even more desirable drug-like properties, such as improved oral bioavailability and metabolic stability. Additionally, exploring the efficacy of PHA-767408 in a broader range of preclinical disease models will be crucial in defining its full therapeutic potential. The in-depth understanding of PHA-767408 presented in this guide provides a strong platform for these future endeavors, paving the way for the next generation of targeted anti-inflammatory therapies.

References

An In-Depth Technical Guide on the Modulatory Effects of Pha-408 on the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, orchestrating the expression of a vast array of pro-inflammatory genes.[1][2] Its dysregulation is a hallmark of numerous chronic inflammatory diseases.[1] This guide provides a detailed examination of Pha-408, a potent and selective inhibitor of IκB kinase-2 (IKK-2), a critical upstream kinase in the canonical NF-κB pathway.[3][4][5] We will delve into the molecular mechanisms by which this compound exerts its anti-inflammatory effects, offering a comprehensive resource for researchers and professionals in drug development.

Introduction: The NF-κB Signaling Axis and the Role of IKK-2

The NF-κB family of transcription factors are pivotal regulators of innate and adaptive immunity, inflammation, and cellular survival.[6] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins known as IκBs. The canonical NF-κB pathway, a primary route for inflammatory signaling, is initiated by a wide range of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS).[7][8]

Activation of this pathway converges on the IκB kinase (IKK) complex, which is composed of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, NEMO (IKKγ).[9][10] The IKK complex, upon activation, phosphorylates IκBα at two specific serine residues (Ser32 and Ser36).[11][12] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[11][13] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimer (typically p50/p65), allowing its translocation to the nucleus.[11] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of various pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[2][6]

Given its central role in initiating this inflammatory cascade, IKK-2 has emerged as a key therapeutic target for the development of anti-inflammatory agents.

This compound: A Selective IKK-2 Inhibitor

This compound is a potent, selective, and orally active inhibitor of IKK-2.[3][4][5] It acts as an ATP-competitive inhibitor, binding to the kinase domain of IKK-2 and preventing the phosphorylation of its substrates.[14][15]

Specificity and Potency

This compound exhibits significant selectivity for IKK-2 over other kinases, including IKK-1.[14][16] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.

| Kinase | IC50 (µM) |

| IKK-2 | 0.04 [14][16] |

| IKK-1 | >14[15] |

| Pim-1 | >0.6 |

| Pim-2 | >0.6 |

| Tie2 | >0.6 |

| TrkA | >0.6 |

| p70S6K | >0.6 |

| Panel of 26 other kinases | >30[16] |

Table 1: Inhibitory concentrations (IC50) of this compound against a panel of kinases, demonstrating its high selectivity for IKK-2.

Mechanism of Action: How this compound Modulates NF-κB Signaling

This compound exerts its anti-inflammatory effects by directly interfering with the canonical NF-κB signaling cascade at the level of IKK-2.

Inhibition of IκBα Phosphorylation and Degradation

By inhibiting IKK-2, this compound prevents the phosphorylation of IκBα on serines 32 and 36.[14][17] This lack of phosphorylation prevents the recruitment of the E3 ubiquitin ligase complex responsible for its polyubiquitination. Consequently, IκBα is not targeted for degradation by the proteasome and remains bound to NF-κB in the cytoplasm.[17]

Figure 1: Mechanism of this compound in the NF-κB signaling pathway.

Sequestration of NF-κB in the Cytoplasm

With IκBα stabilized, the NF-κB dimer remains sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of its target genes. This effectively blocks the downstream inflammatory cascade.

Downregulation of Pro-inflammatory Gene Expression

The ultimate consequence of this compound's action is the reduced expression of a wide range of pro-inflammatory genes that are under the control of NF-κB. This includes cytokines such as TNF-α, IL-1β, and IL-6, which are key mediators of the inflammatory response.[16]

Experimental Protocols for Assessing this compound Activity

To validate the mechanism of action and quantify the efficacy of this compound, a series of in vitro and in vivo experiments are essential.

In Vitro IKK-2 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant IKK-2.

Protocol:

-

Reaction Setup: In a 96-well plate, combine recombinant human IKK-2 enzyme with a biotinylated IκBα peptide substrate in a kinase reaction buffer.

-

Inhibitor Addition: Add serial dilutions of this compound (or vehicle control) to the wells and pre-incubate.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Stop Reaction: After a defined incubation period, stop the reaction.

-

Detection: Use a phosphospecific antibody that recognizes the phosphorylated IκBα peptide and a suitable detection system (e.g., HTRF, ELISA) to quantify the extent of phosphorylation.

-

Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Figure 2: Workflow for an in vitro IKK-2 kinase assay.

Western Blot Analysis of IκBα Phosphorylation and Degradation

This experiment assesses the effect of this compound on the phosphorylation and subsequent degradation of IκBα in a cellular context.

Protocol:

-

Cell Culture: Plate a suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or rheumatoid arthritis synovial fibroblasts (RASFs)) and allow them to adhere.

-

Pre-treatment: Treat the cells with varying concentrations of this compound or vehicle for a specified time.

-

Stimulation: Induce NF-κB activation by adding a pro-inflammatory stimulus such as LPS or IL-1β.

-

Cell Lysis: At different time points post-stimulation, lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for phospho-IκBα (Ser32/36) and total IκBα. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

Detection and Analysis: Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the relative levels of phosphorylated and total IκBα.

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB in response to stimulation and the inhibitory effect of this compound.

Protocol:

-

Transfection: Transfect a suitable cell line with a reporter plasmid containing a luciferase or secreted alkaline phosphatase (SEAP) gene under the control of an NF-κB-responsive promoter.

-

Pre-treatment and Stimulation: Pre-treat the transfected cells with this compound followed by stimulation with a pro-inflammatory agent.

-

Reporter Gene Measurement: After an appropriate incubation period, measure the reporter gene activity (luciferase luminescence or SEAP colorimetric reaction) according to the manufacturer's instructions.

-

Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the percentage of inhibition of NF-κB transcriptional activity by this compound.

In Vivo Efficacy of this compound

The anti-inflammatory effects of this compound have been demonstrated in various animal models of inflammation.

LPS-Induced Inflammation in Rats

In a rat model of LPS-induced inflammation, oral administration of this compound was shown to significantly reduce the production of serum TNF-α.[16] This demonstrates the in vivo efficacy of this compound in a systemic inflammation model.

Cigarette Smoke- and LPS-Induced Lung Inflammation

This compound has also been shown to be a potent anti-inflammatory agent against lung inflammation induced by lipopolysaccharide (LPS) and cigarette smoke.[3]

Rat Model of Arthritis

In a rat model of streptococcal cell wall-induced arthritis, this compound administration led to a reduction in joint swelling and bone destruction.[16]

Conclusion

This compound is a highly selective and potent inhibitor of IKK-2, a key kinase in the canonical NF-κB signaling pathway. By preventing the phosphorylation and subsequent degradation of IκBα, this compound effectively blocks the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes. Its demonstrated efficacy in various in vitro and in vivo models of inflammation highlights its potential as a therapeutic agent for the treatment of a wide range of inflammatory diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other IKK-2 inhibitors in drug discovery and development.

References

- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PHA 408|Cas# 503555-55-3 [glpbio.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells [frontiersin.org]

- 7. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Post-translational Modifications of IκBα: The State of the Art [frontiersin.org]

- 12. Phosphorylation of human I kappa B-alpha on serines 32 and 36 controls I kappa B-alpha proteolysis and NF-kappa B activation in response to diverse stimuli [pubmed.ncbi.nlm.nih.gov]

- 13. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound |CAS:503555-55-3 Probechem Biochemicals [probechem.com]

- 15. This compound = 98 HPLC 503555-55-3 [sigmaaldrich.com]

- 16. caymanchem.com [caymanchem.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vivo Anti-Inflammatory Effects of Pha-408

This guide provides a comprehensive technical overview of the in vivo anti-inflammatory properties of Pha-408, a potent and selective IKK-2 inhibitor. It is intended for researchers, scientists, and drug development professionals actively engaged in the fields of inflammation, immunology, and pharmacology. This document delves into the mechanistic underpinnings of this compound's action and furnishes detailed, field-proven protocols for its evaluation in established preclinical models of inflammation.

Introduction: The Rationale for Targeting IKK-2 with this compound in Inflammatory Diseases

Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to significant pathology when dysregulated. Chronic inflammatory diseases, such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD), represent a substantial global health burden. A central signaling pathway that orchestrates the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway. The IκB kinase (IKK) complex, and particularly its catalytic subunit IKK-2 (also known as IKKβ), is a critical upstream regulator of canonical NF-κB activation.[1][2] Consequently, the selective inhibition of IKK-2 presents a compelling therapeutic strategy for a multitude of inflammatory disorders.

This compound has emerged as a highly selective and potent small molecule inhibitor of IKK-2.[3][4] Its ability to specifically target this key nodal point in the inflammatory cascade minimizes the potential for off-target effects, a crucial consideration in the development of novel anti-inflammatory agents. This guide will explore the preclinical in vivo evidence supporting the anti-inflammatory efficacy of this compound, providing the scientific community with a detailed roadmap for its investigation.

Mechanism of Action: Inhibition of the Canonical NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are directly attributable to its inhibition of IKK-2, a key kinase in the canonical NF-κB signaling pathway. In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as IκBs. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IKK complex is activated.

IKK-2, the primary catalytic subunit of this complex, then phosphorylates IκBα.[1][2] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimers (typically p50/p65), allowing their translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules.[3][5]

This compound, as a selective IKK-2 inhibitor, blocks the initial phosphorylation of IκBα. This prevents the entire downstream cascade of IκBα degradation, NF-κB nuclear translocation, and the subsequent transcription of pro-inflammatory genes.

Signaling Pathway Diagram

Caption: this compound inhibits the IKK-2 complex, preventing NF-κB activation.

In Vivo Preclinical Models and Efficacy Data

The anti-inflammatory potential of this compound has been substantiated in several well-established rodent models of inflammation. This section provides a detailed overview of these models, the experimental protocols employed, and the key efficacy findings.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This acute model is widely used to assess the systemic anti-inflammatory activity of test compounds. LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response characterized by the rapid release of pro-inflammatory cytokines.

3.1.1 Experimental Protocol

-

Animals: Male C57BL/6 mice (8-12 weeks old) are used. Animals are housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

-

This compound Formulation and Administration: this compound is suspended in a vehicle of 0.5% methylcellulose in sterile water. Mice are orally administered this compound (e.g., 10, 30, 100 mg/kg) or vehicle one hour prior to LPS challenge.

-